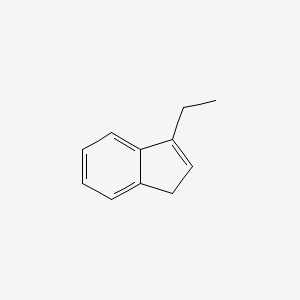

3-Ethyl-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLGZMIIFCVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491530 | |

| Record name | 3-Ethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-91-9 | |

| Record name | 3-Ethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Pathway

The Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. Subsequent transmetalation with the indene precursor and reductive elimination yields the product. Competing pathways may generate diarylated byproducts (e.g., 3,3-diethyl-1H-indene), necessitating careful control of stoichiometry.

Acid-Mediated Cyclization

Protonation of the alkyne generates a carbocation, which undergoes electrophilic aromatic substitution. Ethyl groups stabilize the transition state via hyperconjugation, enhancing reaction rates.

Industrial and Laboratory-Scale Considerations

For large-scale synthesis, the Pd-catalyzed method is preferred due to its robustness and ease of catalyst removal. Conversely, the base-promoted route avoids transition metals, making it suitable for pharmaceutical applications. Solvent selection (e.g., THF vs. toluene) impacts environmental and safety protocols, with THF offering easier recycling.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1H-indene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form indanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to indanes.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted indenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is often employed.

Substitution: Electrophilic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Indanones and other oxygenated derivatives.

Reduction: Indanes.

Substitution: Various substituted indenes depending on the electrophile used.

Scientific Research Applications

3-Ethyl-1H-indene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Some indene derivatives are explored for their pharmacological potential in treating various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, indene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparative Analysis with Similar Indene Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-Ethyl-1H-indene with other substituted indenes:

Key Observations :

- Electronic Effects : Ethynyl substituents (sp-hybridized) enhance electron-withdrawing character, whereas ethyl groups (sp³) are electron-donating, altering aromatic ring electron density .

- Solubility : Hydroxy and keto derivatives (e.g., 3-hydroxy-1H-inden-1-one) exhibit higher polarity and aqueous solubility compared to alkyl-substituted indenes .

Comparison of Substituent Impact :

- Methoxy groups (e.g., in 12o) improve solubility but reduce metabolic stability .

- Ethyl groups may enhance lipophilicity, favoring membrane permeability in bioactive molecules.

Pharmacological Potential

- Tubulin Polymerization Inhibitors: Dihydro-1H-indene derivatives with methoxy and trifluoromethyl groups (e.g., 12p) exhibit potent tubulin inhibition (IC₅₀ values in nanomolar range), suggesting that ethyl-substituted indenes could be explored for similar anticancer activity .

- Neuroactive Properties: Indene derivatives like indapyrophenidone (a cathinone analog) demonstrate psychoactive effects, emphasizing the role of substituents in modulating biological targets .

Biological Activity

3-Ethyl-1H-indene is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a fused ring system that contributes to its unique chemical reactivity. The presence of the ethyl group at the 3-position of the indene structure influences its biological activity and interaction with various molecular targets.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activities. These compounds have been synthesized and tested against various viral strains, showing promising results in inhibiting viral replication. The mechanism often involves interference with viral enzymes or receptors critical for the viral life cycle.

Anticancer Effects

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest, particularly through the inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been documented. These compounds exhibit activity against a range of bacteria and fungi, suggesting potential applications as antimicrobial agents in therapeutic settings .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For example, some derivatives act as inhibitors of tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of several this compound derivatives on breast cancer cell lines. The results indicated that certain modifications to the indene structure enhanced cytotoxicity significantly, with IC50 values below 10 µM for the most active derivatives.

- Antimicrobial Testing : Another investigation focused on the antibacterial activity of synthesized this compound derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) as low as 15 µg/mL for some derivatives, indicating strong antibacterial properties .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Structure | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|---|

| This compound | structure | Moderate | High | Moderate |

| Indene | structure | Low | Low | Low |

| 1-Methyl-1H-Indene | structure | Low | Moderate | Low |

Q & A

Basic: What synthetic routes are commonly used to prepare 3-Ethyl-1H-indene, and how is purity validated?

Answer:

this compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, ethylation of indene derivatives using ethyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Purity is validated using high-performance liquid chromatography (HPLC) (>98% purity thresholds) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Mass spectrometry (MS) and gas chromatography (GC) are employed to detect impurities and quantify yield.

Basic: How is the molecular structure of this compound characterized spectroscopically?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 2.5–2.7 ppm for CH₂).

- IR Spectroscopy : Identifies aromatic C-H stretching (~3050 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C1–C9 bond length ≈ 1.46 Å in related indene derivatives) .

- InChI/SMILES : Standardized notations (e.g.,

InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-8H,1H3) ensure reproducibility .

Advanced: What experimental strategies assess cholinesterase inhibitory activity in this compound derivatives?

Answer:

- Ellman’s Colorimetric Assay : Measures acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via thiocholine production (absorbance at 412 nm). IC₅₀ values (e.g., 1.08 µM for BuChE inhibition) quantify potency .

- Kinetic Analysis : Determines inhibition mode (e.g., noncompetitive inhibition via Lineweaver-Burk plots).

- Molecular Docking : Predicts binding interactions with enzyme active sites (e.g., PAS of BuChE) using software like AutoDock .

Advanced: How can contradictions in reported biological activities of this compound analogs be resolved?

Answer:

Contradictions may arise from:

- Varied Assay Conditions (e.g., pH, substrate concentration).

- Structural Modifications (e.g., substituent effects on electron density).

Resolution Strategies : - Dose-Response Replication : Standardize protocols (e.g., IC₅₀ determination in triplicate).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, p-value thresholds).

- Structural-Activity Relationship (SAR) Studies : Isolate key functional groups (e.g., ethyl vs. methyl substituents) .

Advanced: What in vivo models evaluate this compound-based DDR1 inhibitors in cancer research?

Answer:

- Orthotopic Pancreatic Cancer Models : Implant human cancer cells (e.g., PANC-1) into mouse pancreata to assess tumor suppression.

- Therapeutic Metrics : Tumor volume reduction (via imaging), survival rates, and metastasis inhibition.

- Biomarker Analysis : Collagen-induced DDR1 signaling and epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (no EC number available; treat as hazardous).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste.

- Regulatory Compliance : Follow Investigational New Drug (IND) guidelines for preclinical safety data submission .

Advanced: How do molecular docking studies optimize this compound derivatives as multi-target agents?

Answer:

- Target Selection : Prioritize enzymes with structural homology (e.g., AChE vs. DDR1).

- Binding Affinity Prediction : Calculate ΔG values (e.g., −9.2 kcal/mol for BuChE) to rank derivatives.

- Hydrogen Bond Analysis : Identify critical interactions (e.g., between ethyl groups and Tyr332 in BuChE) .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

- Single-Crystal X-ray Diffraction : Confirms stereochemistry (e.g., dihedral angles in dihydroindenes) .

- High-Resolution MS : Differentiates isomers (e.g., 3-ethyl vs. 2-ethyl substitution).

- Dynamic NMR : Detects conformational exchange in solution (e.g., ring-flipping barriers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.